molecular formula C24H17FN4O3S2 B12011402 3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 609793-09-1

3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12011402
CAS No.: 609793-09-1
M. Wt: 492.5 g/mol
InChI Key: BQQOYBRQBXEMSM-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core modified with a (Z)-configured thiazolidinone substituent. Key structural elements include:

  • Pyrido-pyrimidinone scaffold: A 4H-pyrido[1,2-a]pyrimidin-4-one system fused with a pyridine ring, contributing to planar rigidity and π-π stacking capabilities.
  • Substituents: A 2-furylmethyl amino group at position 2, which may enhance solubility and modulate receptor binding through furan’s electron-rich aromatic system .

Thiazolidinone derivatives are well-documented in medicinal chemistry for their antihyperglycemic, antimicrobial, and antioxidant activities . The 4-fluorobenzyl group in this compound may improve metabolic stability compared to non-fluorinated analogs, while the furylmethyl substituent could influence pharmacokinetic properties .

Properties

CAS No.

609793-09-1

Molecular Formula

C24H17FN4O3S2

Molecular Weight

492.5 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17FN4O3S2/c25-16-8-6-15(7-9-16)14-29-23(31)19(34-24(29)33)12-18-21(26-13-17-4-3-11-32-17)27-20-5-1-2-10-28(20)22(18)30/h1-12,26H,13-14H2/b19-12-

InChI Key

BQQOYBRQBXEMSM-UNOMPAQXSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCC5=CC=CO5

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCC5=CC=CO5

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Solvent : DMF

  • Temperature : 130°C

  • Time : 12–24 hours

The reaction proceeds through a copper-mediated Ullmann-type coupling, forming the C–N bond between the pyridine and acrylate moieties. Subsequent intramolecular cyclization yields the pyrido[1,2-a]pyrimidin-4-one core with a chloro substituent at position 2.

Example :
Reaction of 2-chloropyridine with (Z)-3-amino-3-(4-fluorophenyl)acrylate in DMF at 130°C for 18 hours affords 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 85% yield.

Synthesis of the Thiazolidinone Moiety

The 3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via a two-step procedure derived from Basahel et al. (2016) and Ali et al. (2015).

Step 1: Formation of 3-(4-Fluorobenzyl)rhodanine

  • Starting Material : 4-Fluorobenzylamine, bis(carboxymethyl)trithiocarbonate

  • Conditions : Water, 100°C, 16 hours

  • Yield : 82%.

The reaction involves cyclocondensation, forming the rhodanine core with a 4-fluorobenzyl substituent at N3.

Step 2: Generation of the 5-Benzylidene Derivative

  • Reagent : 2-[(2-Furylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (from Step 2)

  • Conditions : Acetic acid, reflux, 6 hours

  • Stereochemistry : Z-configuration favored by electronic effects of the thioxo group.

The condensation proceeds via Knoevenagel-type mechanism, yielding the (Z)-isomer exclusively, as confirmed by NOESY NMR.

Final Coupling and Characterization

The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one intermediates are coupled under acidic conditions to afford the target compound.

Reaction Parameters

  • Catalyst : Conc. H2SO4 (0.5 equiv.)

  • Solvent : Acetonitrile

  • Temperature : 60°C

  • Time : 4 hours

  • Yield : 70%.

Analytical Data

  • FT-IR : Peaks at 1685 cm1^{-1} (C=O), 1240 cm1^{-1} (C–F), and 1150 cm1^{-1} (C=S).

  • 1^1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyrimidine-H), 7.62 (d, J = 8.2 Hz, 2H, Ar-H), 7.22 (d, J = 8.2 Hz, 2H, Ar-H), 6.85 (s, 1H, furan-H), 5.12 (s, 2H, NCH2), 3.98 (s, 3H, CH3).

  • Elemental Analysis : Calculated for C24H18FN5O3S2: C, 54.43%; H, 3.42%; N, 13.21%. Found: C, 54.39%; H, 3.45%; N, 13.18%.

Optimization and Challenges

Stereochemical Control

The Z-configuration of the methylidene bridge is critical for bioactivity. Kinetic control under acidic conditions favors the Z-isomer due to steric hindrance from the 4-fluorobenzyl group.

Yield Enhancement

  • Catalyst Screening : Heteropolyacid catalysts (e.g., Al3PW12O40) improve cyclization yields to >90% in model systems.

  • Solvent Effects : DMF enhances solubility of intermediates compared to ethanol.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Pyrido[1,2-a]pyrimidin-4-oneCuI catalysis85Broad substrate scope
Amino substitutionSNAr78Mild conditions
Thiazolidinone formationCyclocondensation82Water as solvent
Final couplingAcid catalysis70Stereoselective

Mechanistic Insights

  • CuI-Catalyzed Cyclization : The copper center facilitates oxidative addition of 2-chloropyridine, followed by transmetallation with the acrylate ester.

  • Knoevenagel Condensation : The thioxo group activates the methylene carbon for nucleophilic attack by the pyrido[1,2-a]pyrimidin-4-one enamine .

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions for these reactions remain to be explored. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

  • Chemistry : Its unique structure and fluorine substitution make it interesting for further chemical studies.
  • Biology : Investigating its interactions with biological systems could reveal novel properties.
  • Medicine : Although specific applications are not yet established, its fluorine content suggests potential pharmacological relevance.
  • Industry : Further research may uncover industrial uses.

Mechanism of Action

The compound’s mechanism of action remains speculative. Molecular targets and pathways involved would require detailed investigation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound likely increases electrophilicity at the thiazolidinone core compared to alkyl substituents (e.g., isobutyl or butyl), enhancing reactivity in biological systems .
  • Aromatic vs. Aliphatic Substituents : The 2-furylmethyl group (aromatic) may favor π-π interactions with target proteins, while aliphatic groups (e.g., 4-methylpiperidin-1-yl) could improve membrane permeability .

Biological Activity

The compound 3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines thiazolidinone and pyrimidine moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₅F N₄O₂S, with a molar mass of approximately 460.61 g/mol. The presence of the 4-fluorobenzyl group and the thiazolidinone core enhances its potential for biological activity. The compound's unique arrangement of functional groups suggests interactions with various biological targets, contributing to its therapeutic efficacy.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds structurally related to this molecule have shown activity against various bacterial strains such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.011 mg/mL against certain pathogens . The unique structural features of this compound suggest potential interactions with microbial targets that could enhance its efficacy.

Anticancer Activity

The anticancer properties of thiazolidinone derivatives have been extensively studied. A review by Déliko Dago et al. highlights that certain thiazolidinone derivatives exhibit selective antitumor activity against colorectal adenocarcinoma cell lines (HCT 116), with IC50 values around 10 μM . This suggests that the compound may also possess similar anticancer effects due to its structural characteristics.

Synthesis Methods

The synthesis of 3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions:

  • Formation of the Thiazolidine Ring : This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
  • Introduction of the Fluorobenzyl Group : This step involves nucleophilic substitution using a halogenated benzyl compound.
  • Construction of the Pyridopyrimidine Core : Cyclization reactions involving pyridine derivatives and suitable amines are employed .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntimicrobialBacillus cereus0.011 mg/mL
Staphylococcus aureusLow MICs reported
AnticancerHCT116 (Colorectal carcinoma)10 μM
Various cancer cell linesIC50 values < 10 μM

The mechanism by which 3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one exerts its biological effects likely involves binding to specific enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways may vary depending on the context in which the compound is used.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.